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Introduction

The three-dimensional structure of RNA is fundamental to its function, regulating a vast array of
biological processes. Understanding RNA structure is therefore critical for deciphering gene
function and for the development of novel RNA-targeted therapeutics.[1][2] Chemical probing,
coupled with high-throughput sequencing, has become a powerful tool for elucidating RNA
structure at single-nucleotide resolution.[3][4] Among the various chemical probes, 2-
aminopyridine-3-carboxylic acid imidazolide (2A3) has emerged as a highly effective reagent
for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE).[5][6]

2A3 is a SHAPE reagent that acylates the 2'-hydroxyl group of the RNA backbone in a
conformation-dependent manner.[7] Flexible, single-stranded regions of RNA are more reactive
to 2A3, while nucleotides constrained by base-pairing or protein binding are less reactive. A
key advantage of 2A3 is its excellent cell permeability, which allows for robust analysis of RNA
structure within living cells (in vivo), significantly outperforming older reagents like NAI,
especially in bacteria.[6][7]

The sites of 2A3 modification are identified using a process called mutational profiling (MaP).
During reverse transcription, the bulky adducts formed by 2A3 cause the reverse transcriptase
to misincorporate nucleotides, effectively creating mutations in the resulting complementary
DNA (cDNA).[8][9] These mutations are then identified by massively parallel sequencing. The
mutation rate at each nucleotide position is proportional to its flexibility and is used to calculate
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a SHAPE reactivity profile. This profile serves as a set of experimental constraints to guide
computational algorithms in predicting accurate RNA secondary and tertiary structures.[3][4]

This document provides a detailed experimental workflow and protocols for conducting 2A3-
based RNA structure analysis using the SHAPE-MaP methodology.

Experimental Workflow Overview

The overall workflow for 2A3-based RNA structure analysis via SHAPE-MaP consists of
several key stages, from sample preparation to final structure modeling. The process is initiated
by treating either isolated RNA (in vitro) or RNA within living cells (in vivo) with the 2A3 probe.
This is followed by RNA purification, reverse transcription to introduce mutations at modified
sites, preparation of a sequencing library, high-throughput sequencing, and bioinformatic
analysis to generate a final RNA structure model.
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Caption: Overall workflow for 2A3 SHAPE-MaP.

Experimental Protocols
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Detailed methodologies for the key experimental stages are provided below. It is crucial to
include proper controls in the experimental design. Typically, two control samples are required:
a "no reagent" control (e.g., treated with DMSO vehicle) to measure the background mutation
rate of the reverse transcriptase, and a "denaturing” control where RNA is probed in a
denatured state to normalize for any sequence-specific biases.[10]

Protocol 1: RNA Preparation

A. In Vitro RNA Preparation

RNA Transcription: Synthesize the RNA of interest via in vitro transcription using a high-
fidelity T7 RNA polymerase.

« Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis
(PAGE) to ensure homogeneity and remove abortive transcripts.

e Quantification: Determine the concentration and purity of the RNA using a
spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

* RNA Folding:

[¢]

Resuspend the purified RNA in a folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM
NacCl).

Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.

[¢]

[¢]

Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper folding.

Add MgCl: to a final concentration of 10 mM and incubate at 37°C for 15 minutes to

[e]

stabilize the folded structure.
B. In Vivo Sample Preparation (Bacterial Cells)

e Cell Culture: Grow bacterial cells (e.g., E. coli) in the appropriate liquid medium at 37°C with
shaking to mid-log phase (ODsoo of 0.4-0.6).

e Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
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» Resuspension: Discard the supernatant and gently resuspend the cell pellet in a probing
buffer (e.g., 1x PBS or a buffer compatible with cell viability).

Protocol 2: 2A3 Chemical Probing

Materials:

e 2A3 stock solution (e.g., 200 mM in anhydrous DMSO). Store at -80°C, protected from light.
[5]

» Probing Buffer (varies by application, e.g., HEPES for in vitro, PBS for in vivo).
e Quenching Solution (e.g., 1 M DTT or 3-mercaptoethanol).
Procedure:

o Prepare three reaction tubes for each RNA of interest: (+) reagent, (-) reagent, and
denaturing control.

» (+) Reagent Reaction:

o For in vitro samples, add 2A3 stock solution to the folded RNA to a final concentration of
10-20 mM.

o For in vivo samples, add 2A3 to the cell suspension to a final concentration of 2-10 mM.

o Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be
determined empirically.

* (-) Reagent Control: Add an equivalent volume of DMSO (vehicle) to the sample and
incubate under the same conditions as the (+) reagent reaction.

o Denaturing Control: Add the RNA to a denaturing buffer (e.g., containing formamide or at
high temperature) before adding 2A3. This control helps normalize for sequence-inherent
biases in reactivity.[10]

e Quenching: Stop the reaction by adding the quenching solution to a final concentration of
100-200 mM.
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o RNA Purification: Proceed immediately to RNA extraction and purification using a standard
method like TRIzol-chloroform extraction followed by isopropanol precipitation to remove the
probe, quenching agent, and other contaminants.

Parameter In Vitro Probing In Vivo Probing

Sample Purified, folded RNA Cell suspension

2A3 Final Conc. 10-20 mM 2-10 mM

Incubation Temp. 37°C 37°C

Incubation Time 5-15 min 5-15 min

Quenching Agent DTT or B-mercaptoethanol DTT or B-mercaptoethanol

Protocol 3: Reverse Transcription and Mutational
Profiling (MaP)

The key to SHAPE-MaP is the use of a reverse transcriptase (RT) under conditions that
promote the misincorporation of nucleotides opposite the 2A3-adducted sites.[4][9]

Materials:

Purified RNA from Protocol 2.

Gene-specific or random primers.

A reverse transcriptase suitable for MaP (e.g., TGIRT-IIl, SuperScript II).

MaP Reaction Buffer (containing MnClz instead of MgClz to increase RT error rate).

dNTPs.

Procedure:

e Primer Annealing: In a PCR tube, combine the purified RNA (approx. 100-500 ng) with the
primer (gene-specific or random hexamers). Heat to 70°C for 5 minutes, then place on ice for
2 minutes to anneal.
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e RT Master Mix: Prepare a master mix containing the MaP reaction buffer, INTPs, DTT, and
the reverse transcriptase. The inclusion of Mn2* is critical for inducing mutations.[9]

e Reverse Transcription: Add the RT master mix to the RNA-primer mix. Incubate according to
the manufacturer's instructions for the specific RT enzyme (e.g., 55-60°C for 60 minutes).

* RNA Digestion: Degrade the RNA template by adding NaOH and incubating at 95°C for 3
minutes, followed by neutralization with HCI.

o cDNA Purification: Purify the resulting cDNA using a column-based kit or ethanol

precipitation.

Component Final Concentration Purpose

RNA Template 100-500 ng Template for cDNA synthesis
Primer 1-2 yM Primes reverse transcription
dNTPs 0.5-1mM Building blocks for cDNA
MnCl2 0.5-15mM Promotes RT misincorporation
Reverse Transcriptase As per manufacturer Synthesizes cDNA

Protocol 4: Library Preparation and Sequencing

The purified cDNA is used to generate a library suitable for high-throughput sequencing on
platforms like lllumina.

Procedure:

e Second Strand Synthesis (Optional but recommended): Generate double-stranded DNA from
the first-strand cDNA.

o Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded DNA
fragments. This step often includes unique barcodes for multiplexing different samples in a
single sequencing run.
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» PCR Amplification: Amplify the adapter-ligated library using PCR for a limited number of
cycles (e.g., 10-15 cycles) to enrich for the library fragments and add the full-length
sequencing adapters.

 Library Purification and QC: Purify the final library, typically using magnetic beads (e.g.,
AMPure XP), and assess its quality and concentration using a Bioanalyzer and gPCR.

e Sequencing: Pool the barcoded libraries and sequence them on a high-throughput platform.

Protocol 5: Data Analysis and Structure Modeling

The raw sequencing data is processed through a bioinformatic pipeline to calculate SHAPE
reactivities and generate a structure model.

o Data Preprocessing: Trim adapter sequences and filter out low-quality reads.
» Alignment: Align the processed reads to the reference sequence of the RNA of interest.

« Mutation Counting: For each nucleotide position, count the number of mutations
(mismatches, insertions, and deletions) in the aligned reads for both the (+) reagent and (-)
reagent samples.

e Reactivity Calculation:

o Calculate the raw mutation rate for each position: Mutation Rate = (Number of Mutations) /
(Read Coverage).

o Subtract the background rate from the (-) reagent sample: Corrected Rate = Rate(+) -
Rate(-).

o Normalize the corrected rates (e.g., by scaling the top 2-8% of reactivity values to 1.0) to
obtain the final SHAPE reactivity profile.

e Structure Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in
an RNA secondary structure prediction program (e.g., RNAstructure, ViennaRNA). The
program will predict the minimum free energy structure that is most consistent with the
experimental data.
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Application in Drug Discovery: RNA Footprinting

2A3-based SHAPE-MaP is a valuable tool in drug discovery for identifying and characterizing
the binding sites of small molecules on target RNAs.[11] This application, known as RNA
footprinting, works on the principle that a bound small molecule will protect the local RNA
structure from the 2A3 probe, leading to a decrease in SHAPE reactivity at the binding site.[12]
[13]

The workflow involves performing a 2A3 SHAPE-MaP experiment in the presence and absence
of the small molecule candidate. By comparing the two reactivity profiles, regions of protection
(footprints) can be identified, revealing the compound's binding pocket.
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Caption: RNA footprinting workflow using 2A3 SHAPE-MaP.

By providing nucleotide-resolution data on ligand binding, this technique accelerates the hit-to-
lead optimization process for RNA-targeting small molecules, enabling structure-activity
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relationship (SAR) studies and guiding the design of more potent and selective drug
candidates.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2A3-Based RNA
Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031109#experimental-workflow-for-2a3-based-rna-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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